(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Description
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a heterocyclic organic compound featuring a piperidine ring (substituted with a methyl group at the 2-position) and a pyrrolidine ring linked via a ketone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperidine and pyrrolidine rings are common in drug design due to their basicity and ability to interact with biological targets, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The intermediate derivatives formed during this process are then further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, particularly its psychostimulant properties.
Medicine: Explored for potential therapeutic uses, although its potent effects and potential for abuse limit its medical applications.
Industry: Used in the synthesis of other chemicals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride involves its interaction with the central nervous system. It acts as a potent psychostimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This increase is achieved through the inhibition of their reuptake, leading to heightened alertness, energy, and euphoria.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between the target compound and its analogs:
Functional Group Impact on Properties
- Benzyl-Piperazine Group: The benzyl substituent in (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride introduces aromatic bulk, which could improve blood-brain barrier (BBB) penetration but may also elevate metabolic instability .
Pharmacological Implications
- Target Compound : The methyl-piperidine and pyrrolidine groups suggest possible interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors) common in antipsychotics or antidepressants.
- Chloropyridine Analog : The electron-withdrawing chlorine may direct the compound toward enzymatic targets (e.g., kinases or cytochrome P450 enzymes) due to enhanced electrophilicity .
- Benzyl-Piperazine Analog : Piperazine derivatives are prevalent in antihistamines and antipsychotics; the benzyl group could modulate receptor selectivity or metabolic pathways .
Biological Activity
Chemical Identity
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known by its CAS number 1246172-82-6, is a synthetic compound characterized by its unique piperidine and pyrrolidine moieties. This compound has garnered attention in biological research due to its potential pharmacological properties.
Chemical Structure
The molecular formula for this compound is C12H18ClN3O, and it possesses a complex structure that allows for various interactions with biological targets. The presence of both piperidine and pyrrolidine rings contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. These interactions can lead to:
- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting lipid metabolism and signaling pathways.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses such as neurotransmission.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Enzyme Interaction Studies: Research indicates that this compound can inhibit phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism. In vitro assays demonstrated that the compound exhibited significant inhibitory activity with an IC50 value indicating its potency against PLA2 .
- Cytotoxicity Assays: In cancer cell lines, the compound showed promising results in inhibiting cell growth. For instance, in studies involving glioma cells, it was found to exhibit approximately ten times greater inhibitory activity compared to standard treatments . This suggests potential applications in cancer therapeutics.
- Pharmacological Profiling: Further pharmacological evaluations have indicated that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with similar compounds is essential:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | PLA2 Inhibition |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | 0.5 | Na+/K(+)-ATPase Inhibition |
| 4-Chloro-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | 0.7 | Ras Oncogene Activity |
This table illustrates that while this compound has significant activity against PLA2, other compounds may exhibit stronger inhibition against different targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
